Panobinostat

Catalog No.
S548068
CAS No.
404950-80-7
M.F
C21H23N3O2
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Panobinostat

CAS Number

404950-80-7

Product Name

Panobinostat

IUPAC Name

(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+

InChI Key

FPOHNWQLNRZRFC-ZHACJKMWSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

LBH589; LBH 589; LBH-589; NVP-LBH589; NVP-LBH 589; Panobinostat; trade name Farydak;

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO

Description

The exact mass of the compound Panobinostat is 349.17903 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Pituitary Neuroendocrine Tumors (PitNETs)

    Scientific Field: Oncology

    Summary of Application: Panobinostat has been identified as a potential therapeutic agent for PitNETs.

    Methods of Application: The study used high-throughput drug screening (HTS) and genomic sequencing methods on 9 patient-derived PitNET primary cells.

    Results: HDAC inhibitors (HDACIs), especially Panobinostat, were found to be the most potent drug class. Transcriptional surveys revealed substantial alterations to the Nrf2 signaling following Panobinostat treatment. Moreover, Nrf2 is highly expressed in PitNETs.

Treatment of Multiple Myeloma

Treatment of Solid Tumors

Treatment of Advanced Solid Tumors

Treatment of Liver Cancer

Panobinostat, marketed under the trade name Farydak, is a synthetic compound classified as a hydroxamic acid and is recognized as a non-selective histone deacetylase inhibitor (pan-HDAC inhibitor). It is primarily used in the treatment of multiple myeloma, particularly in patients with refractory or relapsed forms of the disease. The compound's chemical formula is C21H23N3O2, and it has a molar mass of approximately 349.43 g/mol. Panobinostat acts by inhibiting various histone deacetylases, leading to increased acetylation of histones and other proteins, which ultimately results in altered gene expression and apoptosis in malignant cells .

The main mechanism of action for panobinostat involves the inhibition of histone deacetylases, which are responsible for removing acetyl groups from histones. This inhibition leads to an increase in histone acetylation, promoting a more open chromatin structure that enhances gene transcription. The compound interacts with multiple classes of histone deacetylases (class I, II, and IV), effectively blocking their activity .

Key Reactions:

  • Inhibition of Histone Deacetylases: Leads to increased acetylation.
  • Induction of Apoptosis: Alters cellular pathways that result in programmed cell death.
  • Cell Cycle Arrest: Particularly at the G2-M checkpoint, preventing cancer cell proliferation .

Panobinostat exhibits significant biological activity against various cancer types, particularly hematological malignancies such as multiple myeloma and cutaneous T-cell lymphoma. Its ability to induce hyperacetylation affects numerous signaling pathways involved in cell survival, differentiation, and apoptosis. Preclinical studies have demonstrated its synergistic effects when combined with other agents like bortezomib and dexamethasone, enhancing therapeutic efficacy .

Notable Biological Effects:

  • Increased Survival of Motor Neuron Protein: Beneficial effects observed in spinal muscular atrophy models.
  • Selective Targeting: Demonstrated efficacy against triple-negative breast cancer by inducing cell cycle arrest .

The synthesis of panobinostat has been achieved through various methods, with one notable route involving the reaction of 4-(chloromethyl)benzaldehyde with appropriate amines to yield the desired product through a two-step process. This method emphasizes efficiency and yields high purity levels suitable for pharmaceutical applications .

General Synthesis Overview:

  • Starting Materials: 4-(chloromethyl)benzaldehyde.
  • Reagents: Amines for nucleophilic substitution.
  • Steps:
    • Formation of an intermediate.
    • Final cyclization or condensation to form panobinostat.

Panobinostat is primarily applied in oncology for treating multiple myeloma in combination with other therapies. It has received accelerated approval from regulatory agencies due to its effectiveness in improving patient outcomes when used alongside bortezomib and dexamethasone . Additionally, research is ongoing to explore its potential applications in other malignancies and diseases characterized by dysregulated histone deacetylase activity.

Clinical Uses:

  • Multiple Myeloma: Approved for use in combination therapies.
  • Cutaneous T-cell Lymphoma: Investigated for potential efficacy.

Panobinostat undergoes extensive metabolism primarily via the cytochrome P450 enzyme system, particularly CYP3A4. This metabolic pathway can lead to significant drug-drug interactions when co-administered with other medications that are substrates or inhibitors of these enzymes. For instance, it is known to affect the pharmacokinetics of dexamethasone due to its inhibitory effects on CYP2D6 .

Key Interaction Points:

  • CYP Enzyme Involvement: Major metabolism via CYP3A4; minor roles for CYP2D6 and CYP2C19.
  • Impact on Other Drugs: Can alter plasma levels of co-administered medications.

Panobinostat belongs to a class of drugs known as histone deacetylase inhibitors. Other notable compounds include vorinostat, romidepsin, and belinostat.

Compound NameMechanismUnique Features
PanobinostatNon-selective HDAC inhibitorBroad spectrum activity against multiple HDACs; effective in combination therapy.
VorinostatSelective HDAC inhibitor (class I)First HDAC inhibitor approved; primarily used for cutaneous T-cell lymphoma.
RomidepsinSelective HDAC inhibitor (class I)Administered intravenously; effective against peripheral T-cell lymphoma.
BelinostatNon-selective HDAC inhibitorApproved for peripheral T-cell lymphoma; similar mechanism but different pharmacokinetics.

Uniqueness

Panobinostat's broad inhibition profile allows it to target a wider range of histone deacetylases compared to other selective inhibitors like vorinostat and romidepsin, making it particularly effective in combination therapies for complex malignancies like multiple myeloma .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

349.17902698 g/mol

Monoisotopic Mass

349.17902698 g/mol

Heavy Atom Count

26

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9647FM7Y3Z

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H331 (99.49%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H301 (99.49%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (99.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (99.49%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H360 (99.49%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (99.49%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Panobinostat is indicated in the treatment of multiple myeloma in combination with dexamethasone and bortezomib in patients who have received 2 previous treatment regimens including bortezomib and an immunomodulatory agent. This indication is approved by accelerated approval based on progression free survival as of February 23, 2015.
FDA Label
Farydak, in combination with bortezomib and dexamethasone, is indicated for the treatment of adult patients with relapsed and/or refractory multiple myeloma who have received at least two prior regimens including bortezomib and an immunomodulatory agent. Farydak, in combination with bortezomib and dexamethasone, is indicated for the treatment of adult patients with relapsed and/or refractory multiple myeloma who have received at least two prior regimens including bortezomib and an immunomodulatory agent.

Livertox Summary

Panobinostat is an oral histone deacetylase inhibitor and antineoplastic agent that is approved for use in combination with other agents in refractory or relapsed multiple myeloma. Panobinostat is associated with modest rate of minor serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Panobinostat
US Brand Name(s): Farydak
FDA Approval: Yes
Panobinostat is approved to be used with bortezomib and dexamethasone to treat: Multiple myeloma. It is used in patients who have already received at least two other standard treatments , including bortezomib and an immunomodulating agent.
This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that panobinostat provides a clinical benefit in these patients. Panobinostat is also being studied in the treatment of other types of cancer.

Pharmacology

Panobinostat is a cinnamic hydroxamic acid analogue with potential antineoplastic activity. Panobinostat selectively inhibits histone deacetylase (HDAC), inducing hyperacetylation of core histone proteins, which may result in modulation of cell cycle protein expression, cell cycle arrest in the G2/M phase and apoptosis. In addition, this agent appears to modulate the expression of angiogenesis-related genes, such as hypoxia-inducible factor-1alpha (HIF-1a) and vascular endothelial growth factor (VEGF), thus impairing endothelial cell chemotaxis and invasion. HDAC is an enzyme that deacetylates chromatin histone proteins.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

ATC Code

L01XX42
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX42 - Panobinostat

Mechanism of Action

Panobinostat is a deacetylase (DAC) inhibitor. DACs, also known as histone DACs (HDAC), are responsible for regulating the acetylation of about 1750 proteins in the body; their functions are involved in many biological processes including DNA replication and repair, chromatin remodelling, transcription of genes, progression of the cell-cycle, protein degradation and cytoskeletal reorganization. In multiple myeloma, there is an overexpression of DAC proteins. Panobinostat inhibits class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10) and class IV (HDAC 11) proteins. Panobinostat's antitumor activity is believed to be attributed to epigenetic modulation of gene expression and inhibition of protein metabolism. Panobinostat also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor concurrently used in treatment of multiple myeloma.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

404950-80-7

Absorption Distribution and Excretion

After a 20 mg dose, panobinostat was quickly absorbed with a time to maximum absorption of 2 hours.

Metabolism Metabolites

Panobinostat was extensively metabolized to 77 metabolites. Unchanged panobinostat recovered in urine and feces was 2% and 3%, respectively. Primary metabolic pathways of panobinostat are reduction, hydrolysis, oxidation, and glucuronidation processes. CYP and non-CYP enzymes were found to play significant role in metabolism, CYP2D6 and CYP2C19 playing minor roles.

Wikipedia

Panobinostat
Bisphenol_A_diglycidyl_ethe

FDA Medication Guides

Farydak
Panobinostat LActate
CAPSULE;ORAL
SECURA
06/06/2016

Biological Half Life

30 hours

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548331/ PubMed PMID: 31643653.
2: Moore DC, Arnall JR, Harvey RD. Incidence and management of adverse events associated with panobinostat in the treatment of relapsed/refractory multiple myeloma. J Oncol Pharm Pract. 2019 Apr;25(3):613-622. doi: 10.1177/1078155218788706. Epub 2018 Jul 31. Review. PubMed PMID: 30060709.
3: Cavenagh JD, Popat R. Optimal Management of Histone Deacetylase Inhibitor-Related Adverse Events in Patients With Multiple Myeloma: A Focus on Panobinostat. Clin Lymphoma Myeloma Leuk. 2018 Aug;18(8):501-507. doi: 10.1016/j.clml.2018.05.007. Epub 2018 May 24. Review. PubMed PMID: 29804873.
4: Tzogani K, van Hennik P, Walsh I, De Graeff P, Folin A, Sjöberg J, Salmonson T, Bergh J, Laane E, Ludwig H, Gisselbrecht C, Pignatti F. EMA Review of Panobinostat (Farydak) for the Treatment of Adult Patients with Relapsed and/or Refractory Multiple Myeloma. Oncologist. 2018 May;23(5):631-636. doi: 10.1634/theoncologist.2017-0301. Epub 2017 Nov 30. Review. Erratum in: Oncologist. 2018 Jul;23(7):870. PubMed PMID: 29192015; PubMed Central PMCID: PMC5947444.
5: Singh A, Patel P, Jageshwar, Patel VK, Jain DK, Kamal M, Rajak H. The Safety, Efficacy and Therapeutic Potential of Histone Deacetylase Inhibitors with Special Reference to Panobinostat in Gastrointestinal Tumors: A Review of Preclinical and Clinical Studies. Curr Cancer Drug Targets. 2018;18(8):720-736. doi: 10.2174/1568009617666170630124643. Review. PubMed PMID: 28669336.
6: Van Veggel M, Westerman E, Hamberg P. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat. Clin Pharmacokinet. 2018 Jan;57(1):21-29. doi: 10.1007/s40262-017-0565-x. Review. PubMed PMID: 28667459.
7: panobinostat (FARYDAK°). Multiple myeloma: too toxic! Prescrire Int. 2016 Nov;25(176):257-259. Review. PubMed PMID: 30715819.
8: San-Miguel JF, Einsele H, Moreau P. The Role of Panobinostat Plus Bortezomib and Dexamethasone in Treating Relapsed or Relapsed and Refractory Multiple Myeloma: A European Perspective. Adv Ther. 2016 Nov;33(11):1896-1920. Epub 2016 Sep 27. Review. PubMed PMID: 27677481; PubMed Central PMCID: PMC5083773.
9: Sivaraj D, Green MM, Gasparetto C. Panobinostat for the management of multiple myeloma. Future Oncol. 2017 Mar;13(6):477-488. doi: 10.2217/fon-2016-0329. Epub 2016 Oct 25. Review. PubMed PMID: 27776419.
10: Suresh PS, Devaraj VC, Srinivas NR, Mullangi R. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine. Biomed Chromatogr. 2017 Jan;31(1). doi: 10.1002/bmc.3807. Epub 2016 Sep 13. Review. PubMed PMID: 27511598.
11: Morabito F, Voso MT, Hohaus S, Gentile M, Vigna E, Recchia AG, Iovino L, Benedetti E, Lo-Coco F, Galimberti S. Panobinostat for the treatment of acute myelogenous leukemia. Expert Opin Investig Drugs. 2016 Sep;25(9):1117-31. doi: 10.1080/13543784.2016.1216971. Epub 2016 Aug 8. Review. PubMed PMID: 27485472.
12: Redic KA, Hough SM, Price EM. Clinical developments in the treatment of relapsed or relapsed and refractory multiple myeloma: impact of panobinostat, the first-in-class histone deacetylase inhibitor. Onco Targets Ther. 2016 May 10;9:2783-93. doi: 10.2147/OTT.S87962. eCollection 2016. Review. PubMed PMID: 27274274; PubMed Central PMCID: PMC4869663.
13: Liu JD, Sun CY, Tang L, Wu YY, Wang QY, Hu B, Hu Y. Efficacy and Safety of Panobinostat in Relapsed or/and Refractory Multiple Myeloma: Meta Analyses of Clinical Trials and Systematic Review. Sci Rep. 2016 Jun 7;6:27361. doi: 10.1038/srep27361. Review. PubMed PMID: 27270478; PubMed Central PMCID: PMC4895230.
14: Srinivas NR. Clinical pharmacokinetics of panobinostat, a novel histone deacetylase (HDAC) inhibitor: review and perspectives. Xenobiotica. 2017 Apr;47(4):354-368. doi: 10.1080/00498254.2016.1184356. Epub 2016 May 25. Review. PubMed PMID: 27226420.
15: Wahaib K, Beggs AE, Campbell H, Kodali L, Ford PD. Panobinostat: A histone deacetylase inhibitor for the treatment of relapsed or refractory multiple myeloma. Am J Health Syst Pharm. 2016 Apr 1;73(7):441-50. doi: 10.2146/ajhp150487. Review. PubMed PMID: 27001985.
16: Greig SL. Panobinostat: A Review in Relapsed or Refractory Multiple Myeloma. Target Oncol. 2016 Feb;11(1):107-14. doi: 10.1007/s11523-015-0413-6. Review. PubMed PMID: 26826025.
17: Singh A, Patel VK, Jain DK, Patel P, Rajak H. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects. Oncol Ther. 2016;4(1):73-89. doi: 10.1007/s40487-016-0023-1. Epub 2016 Jun 10. Review. PubMed PMID: 28261641; PubMed Central PMCID: PMC5315073.
18: Afifi S, Michael A, Azimi M, Rodriguez M, Lendvai N, Landgren O. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat. Pharmacotherapy. 2015 Dec;35(12):1173-88. doi: 10.1002/phar.1671. Review. PubMed PMID: 26684557; PubMed Central PMCID: PMC4995883.
19: Bailey H, Stenehjem DD, Sharma S. Panobinostat for the treatment of multiple myeloma: the evidence to date. J Blood Med. 2015 Oct 8;6:269-76. doi: 10.2147/JBM.S69140. eCollection 2015. Review. PubMed PMID: 26504410; PubMed Central PMCID: PMC4603728.
20: Richardson PG, Harvey RD, Laubach JP, Moreau P, Lonial S, San-Miguel JF. Panobinostat for the treatment of relapsed or relapsed/refractory multiple myeloma: pharmacology and clinical outcomes. Expert Rev Clin Pharmacol. 2016;9(1):35-48. doi: 10.1586/17512433.2016.1096773. Epub 2015 Oct 26. Review. PubMed PMID: 26503877.

Explore Compound Types